Crystal Structure: Unit‑Cell Parameters Differentiate ArGeCl₃ from the Diaryl Analog Ar₂GeCl₂
Single‑crystal X‑ray diffraction of the title compound reveals an orthorhombic unit cell (Pnma, a = 11.284 Å, b = 12.541 Å, c = 9.71 Å, V = 1374.1 ų at 120 K) with an exceptionally low R‑factor of 0.0251 [1]. When compared with the diaryl analog bis(2,4,6‑tris(trifluoromethyl)phenyl)germanium dichloride (Ar₂GeCl₂), which crystallises in a different space group and exhibits a larger unit‑cell volume (ΔV > 200 ų based on reported CIF data), the trichloro derivative provides a distinct crystal‑packing motif driven by the presence of three Cl ligands vs. two [2]. The shorter Ge–Cl bonds and tighter packing directly affect solubility and handling characteristics, making ArGeCl₃ the preferred precursor when a single reactive Ge–Cl site is desired.
| Evidence Dimension | Unit‑cell volume and packing |
|---|---|
| Target Compound Data | V = 1374.1 ų (Z = 4, orthorhombic Pnma) |
| Comparator Or Baseline | Ar₂GeCl₂ (V > 1570 ų, different space group) |
| Quantified Difference | ΔV > 200 ų (≈15 % larger for diaryl) |
| Conditions | Single‑crystal XRD, Mo Kα, 120 K |
Why This Matters
Procurement decisions for crystallisation studies or solid‑state reactivity require a specific crystal form; the consistently smaller unit‑cell volume of the trichloro derivative favours ordered crystal growth and easier structural refinement.
- [1] Crystallography Open Database entry 7012912 (COD ID 7012912). Batsanov, A. S. et al., Dalton Trans., 2003. View Source
- [2] Batsanov, A. S., Cornet, S. M., Dillon, K. B., Goeta, A. E., Thompson, A. L. & Xue, B. Y. Dalton Trans., 2003, 2496–2502. DOI: 10.1039/B302544F View Source
